molecular formula C19H27NO3 B2852669 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate CAS No. 768350-03-4

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate

Cat. No.: B2852669
CAS No.: 768350-03-4
M. Wt: 317.429
InChI Key: UVFFMBYRGIAWRW-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate is a chemical compound known for its significant biological activity. It is a derivative of tropane alkaloids, which are known for their wide array of pharmacological effects. This compound is structurally related to atropine, a well-known anticholinergic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate typically involves the esterification of tropine with 2-(hydroxymethyl)-2-phenylbutanoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate involves its interaction with cholinergic receptors in the nervous system. It acts as an antagonist at muscarinic acetylcholine receptors, inhibiting the action of acetylcholine. This leads to a decrease in parasympathetic nervous system activity, resulting in effects such as pupil dilation and reduced glandular secretions .

Biological Activity

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-(hydroxymethyl)-2-phenylbutanoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This bicyclic structure is known for its biological activity, particularly in the context of neuropharmacology and its interactions with various receptors.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H22ClNO3
  • Molecular Weight : 311.80 g/mol
  • CAS Number : 637-21-8

The structure features a bicyclic system, which contributes to its unique pharmacological properties. The presence of the hydroxymethyl and phenylbutanoate groups enhances its interaction with biological targets.

Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems, particularly by acting on cholinergic receptors. This compound is an analogue of tropane derivatives, which are known to influence acetylcholine pathways, potentially leading to effects on cognition and memory.

Pharmacological Effects

  • Cognitive Enhancement : Studies have shown that compounds in this class can enhance cognitive function in animal models by increasing acetylcholine levels in the brain.
  • Antinociceptive Properties : Some analogues have demonstrated pain-relieving effects, suggesting potential use in pain management therapies.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

In Vitro Studies

In vitro assays have revealed that this compound interacts with various receptors:

  • Cholinergic Receptors : Binding affinity studies indicate a significant interaction with muscarinic and nicotinic receptors.
  • GABA Receptors : Some studies suggest modulation of GABAergic activity, which could contribute to its calming effects.
StudyFindingsReference
In vitro receptor binding assayHigh affinity for muscarinic receptors
Animal model for cognitive enhancementImproved memory retention
Antinociceptive effect studyReduced pain response in rodent models

In Vivo Studies

Animal studies have been pivotal in understanding the pharmacodynamics of this compound:

  • Cognitive Tests : Mice treated with the compound showed improved performance in maze tests, indicating enhanced learning and memory capabilities.
  • Pain Models : In models of induced pain, administration resulted in a statistically significant decrease in pain responses compared to controls.

Safety and Toxicology

While promising, the compound exhibits irritant properties and acute toxicity as indicated by hazard classifications. It is essential to handle it with care during research applications.

PropertyClassification
Acute ToxicityDanger
IrritantYes

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(hydroxymethyl)-2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-3-19(13-21,14-7-5-4-6-8-14)18(22)23-17-11-15-9-10-16(12-17)20(15)2/h4-8,15-17,21H,3,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFFMBYRGIAWRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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